molecular formula C12H15N5O B186863 3-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide CAS No. 638145-79-6

3-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide

Cat. No. B186863
M. Wt: 245.28 g/mol
InChI Key: NSAMNNPKSCHJFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide, commonly known as MPTB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPTB belongs to the class of tetrazole-based compounds, which are known for their diverse pharmacological properties.

Scientific Research Applications

MPTB has been studied extensively for its potential therapeutic applications, including its use as an anti-inflammatory, analgesic, and anti-cancer agent. Studies have shown that MPTB exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, MPTB has been shown to have analgesic properties by reducing pain sensitivity in animal models. Furthermore, MPTB has been investigated for its potential anti-cancer activity, with studies showing that it inhibits the growth of cancer cells in vitro.

Mechanism Of Action

The exact mechanism of action of MPTB is not fully understood, but studies have suggested that it acts through the inhibition of specific enzymes and signaling pathways. MPTB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. Additionally, MPTB has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation and cancer progression.

Biochemical And Physiological Effects

MPTB has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer effects. Additionally, studies have suggested that MPTB may have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages And Limitations For Lab Experiments

One advantage of using MPTB in lab experiments is its relatively simple synthesis method, which allows for easy production and testing. Additionally, MPTB has been shown to have low toxicity in animal models, making it a safe compound to work with. However, one limitation of using MPTB in lab experiments is its limited solubility in water, which may require the use of organic solvents.

Future Directions

There are several future directions for the study of MPTB, including its potential use as a therapeutic agent for various diseases. Additionally, further studies are needed to fully understand the mechanism of action of MPTB and its effects on different signaling pathways. Furthermore, the development of more soluble forms of MPTB could allow for easier testing and potential clinical use. Finally, the study of MPTB in combination with other compounds may lead to the development of more effective therapies for various diseases.

Synthesis Methods

The synthesis of MPTB involves the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. The resulting compound is then reacted with sodium azide to form 3-methyl-N-azido- benzamide. Finally, the azido group is reduced to the tetrazole ring using propylamine to form MPTB.

properties

CAS RN

638145-79-6

Product Name

3-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide

Molecular Formula

C12H15N5O

Molecular Weight

245.28 g/mol

IUPAC Name

3-methyl-N-(2-propyltetrazol-5-yl)benzamide

InChI

InChI=1S/C12H15N5O/c1-3-7-17-15-12(14-16-17)13-11(18)10-6-4-5-9(2)8-10/h4-6,8H,3,7H2,1-2H3,(H,13,15,18)

InChI Key

NSAMNNPKSCHJFI-UHFFFAOYSA-N

SMILES

CCCN1N=C(N=N1)NC(=O)C2=CC=CC(=C2)C

Canonical SMILES

CCCN1N=C(N=N1)NC(=O)C2=CC=CC(=C2)C

Origin of Product

United States

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